Lower and ADP-Reversible Binding Affinity to ANT vs. Carboxyatractyloside
Atractyloside potassium salt demonstrates a significantly lower and reversible binding affinity for the adenine nucleotide translocase (ANT) compared to the more potent, quasi-irreversible inhibitor carboxyatractyloside (CATR) [1]. This difference is critical for experimental design. Radioligand binding studies in isolated potato mitochondria revealed that [3H]atractyloside binds with a dissociation constant (Kd) of 0.45 μM, which is 22.5 to 45-fold lower than the high-affinity binding of [35S]carboxyatractyloside (Kd = 10-20 nM) [1]. Crucially, the binding of atractyloside is competitive and reversible by ADP, a property not shared by CATR [1][2].
| Evidence Dimension | ANT Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.45 μM (450 nM) |
| Comparator Or Baseline | Carboxyatractyloside (CATR), Kd = 10-20 nM |
| Quantified Difference | Atractyloside affinity is 22.5- to 45-fold lower than CATR |
| Conditions | Radioligand binding assay using [3H]atractyloside and [35S]CATR on potato mitochondria [1]. |
Why This Matters
The reversible, lower-affinity binding of atractyloside potassium salt makes it a more suitable tool for studying the dynamic regulation of ANT under physiological conditions, whereas the high-affinity, quasi-irreversible binding of CATR is often used to lock the translocase in a specific conformation.
- [1] Vignais, P. V., Douce, R., Lauquin, G. J., & Vignais, P. M. (1976). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 440(3), 688-696. View Source
- [2] Effect of ADP on the inhibition of oxidative phosphorylation by potassium atractyiate. (1964). Biochemical and Biophysical Research Communications, 14(5), 404-409. View Source
